3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex heterocyclic compound often studied for its potential applications in various scientific fields. This compound features a pyrazine core substituted with a piperazine ring, which further connects to a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic synthesis:
Formation of the Pyrazine Ring: : The pyrazine ring is usually constructed through cyclization reactions involving diamines and diketones under acidic or basic conditions.
Substitution with Piperazine: : The introduction of the piperazine ring involves nucleophilic substitution reactions. Piperazine is often reacted with pyrazine derivatives using strong bases like sodium hydride in polar aprotic solvents.
Attaching the Pyrimidine Moiety: : The pyrimidine ring is formed via a reaction with aldehydes and amines under controlled heating conditions. Subsequently, it is linked to the piperazine intermediate.
Industrial Production Methods
In industrial settings, the production might be streamlined using:
Batch Processing: : Utilizing large reactors where each step is completed sequentially.
Flow Chemistry: : Employing continuous flow reactors which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: : Reduction reactions using hydrogen gas in the presence of palladium on carbon can lead to the hydrogenation of specific groups.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents include alkyl halides for alkylation or sulfonyl chlorides for sulfonation.
Scientific Research Applications
3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile finds extensive use in:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds.
Biology: : Studied for its potential as an enzyme inhibitor or ligand for biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : The pyrimidine moiety can interact with active sites of enzymes, leading to inhibition of enzyme activity.
Signal Transduction: : It may modulate signaling pathways by binding to specific receptors or interacting with secondary messengers.
DNA Intercalation: : The planar structure of the pyrazine and pyrimidine rings allows intercalation into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile shares similarities with:
3-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile: : Similar structure but with a methyl group instead of an ethyl group. This difference can impact binding affinity and selectivity in biological assays.
2-(4-Aminopiperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine:
Despite these similarities, this compound is unique due to its specific combination of functional groups, providing distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-3-18-14-10-12(2)21-16(22-14)24-8-6-23(7-9-24)15-13(11-17)19-4-5-20-15/h4-5,10H,3,6-9H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXWZGTMKHOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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